N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology. This compound features a unique combination of a chlorophenyl group and a dihydroisoquinoline moiety, which contributes to its potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 314.81 g/mol .
This compound belongs to the class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties. It is classified under the broader category of carboxamide compounds, which are characterized by the presence of a carbonyl group adjacent to an amine . The presence of the chlorophenyl group enhances its pharmacological profile, making it a subject of interest for further research.
The synthesis of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide can be represented as follows:
C(CN1CCc2ccccc2C1)C(Nc1ccccc1[Cl])=O
RLYCJSUWRBSMJZ-UHFFFAOYSA-N
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound's structure to explore its pharmacological properties further .
The mechanism of action for N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds within this class may exhibit neuroprotective effects or modulate pain pathways, making them candidates for therapeutic applications in neurological disorders .
The physical and chemical properties of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 314.81 g/mol |
LogP (octanol-water partition) | 3.239 |
LogD (at pH 7.4) | 3.029 |
Polar Surface Area | 26.06 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
These properties suggest moderate lipophilicity and potential bioavailability, which are essential factors in drug design .
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide has potential applications in various fields:
Research into this compound's efficacy and safety profiles continues to expand its potential applications in pharmaceuticals and other scientific domains .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5